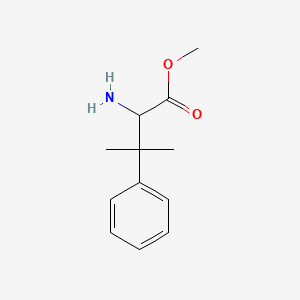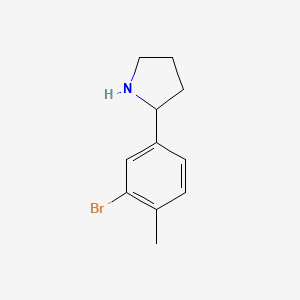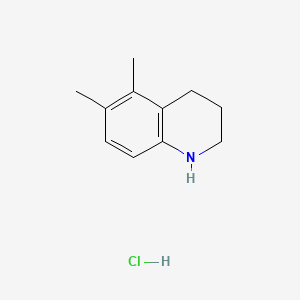
Methyl 2-amino-3-methyl-3-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-methyl-3-phenylbutanoate is an organic compound with the molecular formula C12H17NO2 It is a derivative of phenylalanine and is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to a butanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-methyl-3-phenylbutanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of potassium tert-butoxide in tetrahydrofuran, followed by the addition of methyl-2-(diphenylmethyleneamino)acetate and benzoyl chloride at low temperatures . This method ensures high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis protocols that optimize cost-effectiveness and yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-3-methyl-3-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different isomers or derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride in methanol at low temperatures is often used for reduction reactions.
Substitution: Methanesulfonyl chloride and cesium acetate are used in substitution reactions to achieve high efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield different isomers, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Methyl 2-amino-3-methyl-3-phenylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of methyl 2-amino-3-methyl-3-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of enzymatic activity or as a ligand for certain receptors. Its effects are mediated through the binding to these targets, leading to changes in cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-amino-3-methyl-2-phenylbutanoate hydrochloride
- Methyl 2-amino-2-phenylbutanoate hydrochloride
- 3-Methyl-2-phenylbutanoic acid
Uniqueness
Methyl 2-amino-3-methyl-3-phenylbutanoate is unique due to its specific structural features, such as the presence of both an amino group and a phenyl group on the butanoate backbone
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
methyl 2-amino-3-methyl-3-phenylbutanoate |
InChI |
InChI=1S/C12H17NO2/c1-12(2,10(13)11(14)15-3)9-7-5-4-6-8-9/h4-8,10H,13H2,1-3H3 |
Clé InChI |
OCWPPXJEMKBKCH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[(furan-2-yl)methyl]-5-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13593482.png)



